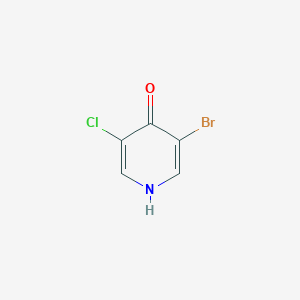![molecular formula C7H8N2O2 B2639041 [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine CAS No. 1260671-81-5](/img/structure/B2639041.png)
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine” is a chemical compound with the molecular formula C7H8N2O2. It is related to “[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid”, which has a CAS Number of 1019767-68-0 .
Synthesis Analysis
The synthesis of a related compound, “[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid”, involves a one-pot three-component reaction . The reaction involves sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C .Molecular Structure Analysis
The molecular structure of “[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine” can be represented by the InChI code: 1S/C7H8N2O2.2ClH/c8-2-5-1-6-7 (3-9-5)11-4-10-6;;/h1,3H,2,4,8H2;2*1H .Chemical Reactions Analysis
The synthesis of “[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid” involves a reaction with n-butyllithium and triisopropyl borate in diethyl ether, hexane, and water at -78 - 20℃ .Physical And Chemical Properties Analysis
“[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine” is a solid at room temperature . It has a molecular weight of 152.153. The compound has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.39 cm/s .Aplicaciones Científicas De Investigación
- Researchers have explored the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines as anti-seizure agents . These compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests. Notably, analog 4h demonstrated significant therapeutic efficacy with a good toxicity profile.
- A method has been developed to synthesize [1,3]dioxolo[4,5-c]quinolines with various C2 substituents on the quinoline scaffold . These derivatives may exhibit antibacterial properties.
- The extraordinary fluorescence features of [1,3]dioxolo[4,5-f][1,3]benzodioxole dyes have been exploited for fluorescence lifetime-based binding assays . These assays offer robust readouts and are suitable for high-throughput screening.
- [1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid is a compound of interest . Its boronic acid functionality suggests potential applications in organic synthesis, catalysis, or medicinal chemistry.
Anticonvulsant Agents
Antibacterial Properties
Fluorescent Dyes
Boronic Acid Derivatives
Safety and Hazards
Propiedades
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUFFKFBGURPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

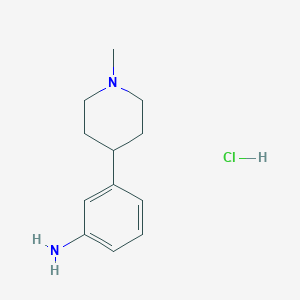

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)
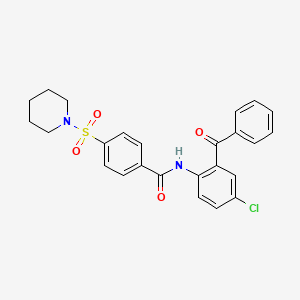
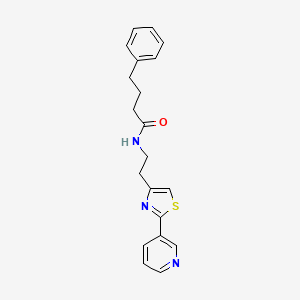

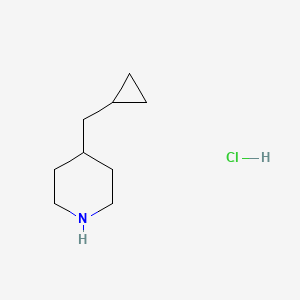

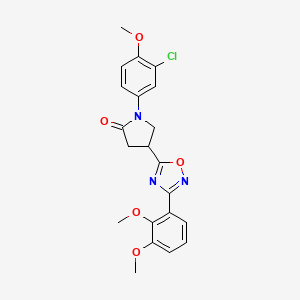
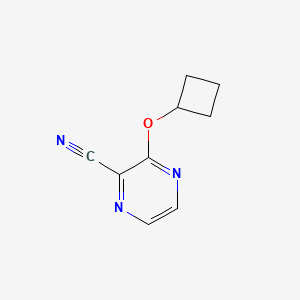
![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
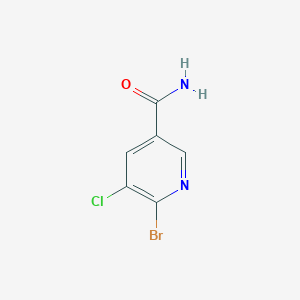
![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
